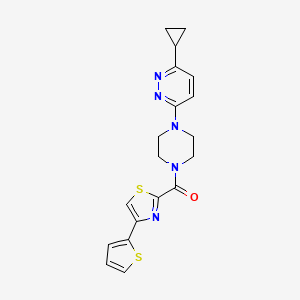
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N5OS2 and its molecular weight is 397.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone is a complex organic molecule that combines several pharmacologically relevant structural motifs, including pyridazine, piperazine, and thiazole rings. Such compounds are often explored for their potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H21N5OS with a molecular weight of 391.48 g/mol. The structural features include:
- Pyridazine Ring : Known for its role in various biological activities.
- Piperazine Moiety : Commonly associated with neuroactive properties.
- Thiazole Group : Often linked to antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : Cyclization reactions from suitable precursors.
- Piperazine Introduction : Nucleophilic substitution reactions to incorporate the piperazine unit.
- Thiazole Synthesis : Condensation reactions involving thioamides and α-haloketones.
- Final Coupling : Coupling of the different moieties using reagents like EDCI or DCC in basic conditions.
Biological Activity
The biological activity of this compound has been evaluated through various studies, focusing on its potential as an antimicrobial agent and its effects on specific biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were determined using the Microplate Alamar Blue Assay (MABA), revealing promising results against drug-resistant strains.
| Compound | MIC (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|
| TTU1 | >200 | N/A |
| TTU5 | 1.56 | <50 |
| TTU12 | 12.5 | <50 |
TTU5 was noted for its significant activity against Mtb, particularly in isoniazid-resistant strains, indicating its potential as a lead compound for further development .
The mechanism by which this compound exerts its biological effects may involve inhibition of the enoyl acyl carrier protein reductase (InhA), an essential enzyme in fatty acid biosynthesis in bacteria. Molecular docking studies have supported these findings, indicating a strong binding affinity to InhA, which is critical for the development of new antimycobacterial agents .
Case Studies
Several case studies have evaluated the biological activity of compounds similar to this compound:
- Antitubercular Activity : A series of thiophene-thiazole derivatives were synthesized and tested against Mtb, with some showing MIC values as low as 1.56 µM, demonstrating their potential as effective antitubercular agents .
- Cytotoxicity Assessments : The most active derivatives were screened for cytotoxicity against HEK cells using MTT assays, confirming their safety profiles with low inhibition values (<50%) at effective concentrations .
特性
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS2/c25-19(18-20-15(12-27-18)16-2-1-11-26-16)24-9-7-23(8-10-24)17-6-5-14(21-22-17)13-3-4-13/h1-2,5-6,11-13H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLDYWQPGJEXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC(=CS4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













